molecular formula C11H10N4O3 B4795261 1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B4795261
M. Wt: 246.22 g/mol
InChI Key: BQFPFGOFKZHCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of MPAC is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MPAC has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPAC has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MPAC inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that MPAC exhibits anti-inflammatory and anti-tumor activities. MPAC has also been reported to lower blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

MPAC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MPAC has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the research on MPAC. One direction is the development of new derivatives of MPAC with improved pharmacological properties. Another direction is the investigation of the mechanism of action of MPAC at the molecular level. Additionally, the use of MPAC as a ligand for the synthesis of metal complexes could be explored further. Finally, the potential application of MPAC in the field of material science could also be investigated.

Scientific Research Applications

MPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPAC has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. MPAC has also been studied for its potential use as an anti-diabetic agent. In drug discovery, MPAC has been used as a scaffold for the development of new drugs. In material science, MPAC has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

1-methyl-5-(pyridin-4-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-15-9(8(6-13-15)11(17)18)10(16)14-7-2-4-12-5-3-7/h2-6H,1H3,(H,17,18)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPFGOFKZHCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(pyridin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.